molecular formula C13H10BrNO2S B3134685 Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate CAS No. 400082-50-0

Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate

Cat. No.: B3134685
CAS No.: 400082-50-0
M. Wt: 324.19 g/mol
InChI Key: WVOMVKCUJJGJTN-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate is a chemical compound characterized by its bromophenyl sulfanyl group attached to a pyridine ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate typically involves the following steps:

  • Bromination: The starting material, 4-phenylthiopyridine-2-carboxylate, undergoes bromination to introduce the bromo group at the para position of the phenyl ring.

  • Esterification: The carboxylic acid group of the pyridine ring is then esterified with methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including anti-inflammatory and anticancer activities. These properties are being explored for potential therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group plays a crucial role in binding to these targets, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Methyl 4-[(4-chlorophenyl)sulfanyl]-2-pyridinecarboxylate

  • Methyl 4-[(4-fluorophenyl)sulfanyl]-2-pyridinecarboxylate

  • Methyl 4-[(4-iodophenyl)sulfanyl]-2-pyridinecarboxylate

Uniqueness: Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate stands out due to the presence of the bromo group, which imparts unique chemical and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromo group enhances the compound's reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfanylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOMVKCUJJGJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216581
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400082-50-0
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400082-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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